molecular formula C19H19N3O4S2 B14974577 Methyl 4-oxo-2-sulfanylidene-3-(3-{[(thiophen-2-yl)methyl]carbamoyl}propyl)-1,2,3,4-tetrahydroquinazoline-7-carboxylate

Methyl 4-oxo-2-sulfanylidene-3-(3-{[(thiophen-2-yl)methyl]carbamoyl}propyl)-1,2,3,4-tetrahydroquinazoline-7-carboxylate

Cat. No.: B14974577
M. Wt: 417.5 g/mol
InChI Key: CHBBFBQHRAKILZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-oxo-2-sulfanylidene-3-(3-{[(thiophen-2-yl)methyl]carbamoyl}propyl)-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds This compound features a quinazoline core, which is a bicyclic structure composed of fused benzene and pyrimidine rings

Preparation Methods

The synthesis of Methyl 4-oxo-2-sulfanylidene-3-(3-{[(thiophen-2-yl)methyl]carbamoyl}propyl)-1,2,3,4-tetrahydroquinazoline-7-carboxylate involves multiple steps, starting from readily available starting materials. One common synthetic route includes the condensation of 4-bromobenzaldehyde with 3-methyl-2-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)butanoic acid in boiling acetic acid . The carboxy functionality is then activated via conversion to acid chloride, followed by further reactions to introduce the thiophene and quinazoline moieties.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: The sulfanylidene group can be oxidized to form sulfoxides or sulfones under appropriate conditions.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration, to introduce different substituents.

    Condensation: The carbamoyl group can participate in condensation reactions with amines to form ureas or with alcohols to form carbamates.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles like bromine or nitric acid. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Methyl 4-oxo-2-sulfanylidene-3-(3-{[(thiophen-2-yl)methyl]carbamoyl}propyl)-1,2,3,4-tetrahydroquinazoline-7-carboxylate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 4-oxo-2-sulfanylidene-3-(3-{[(thiophen-2-yl)methyl]carbamoyl}propyl)-1,2,3,4-tetrahydroquinazoline-7-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain kinases or enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Methyl 4-oxo-2-sulfanylidene-3-(3-{[(thiophen-2-yl)methyl]carbamoyl}propyl)-1,2,3,4-tetrahydroquinazoline-7-carboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of functional groups and heterocyclic rings, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C19H19N3O4S2

Molecular Weight

417.5 g/mol

IUPAC Name

methyl 4-oxo-3-[4-oxo-4-(thiophen-2-ylmethylamino)butyl]-2-sulfanylidene-1H-quinazoline-7-carboxylate

InChI

InChI=1S/C19H19N3O4S2/c1-26-18(25)12-6-7-14-15(10-12)21-19(27)22(17(14)24)8-2-5-16(23)20-11-13-4-3-9-28-13/h3-4,6-7,9-10H,2,5,8,11H2,1H3,(H,20,23)(H,21,27)

InChI Key

CHBBFBQHRAKILZ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=S)N2)CCCC(=O)NCC3=CC=CS3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.